molecular formula C12H10N6O2S B13799347 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole CAS No. 162856-47-5

1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole

Cat. No.: B13799347
CAS No.: 162856-47-5
M. Wt: 302.31 g/mol
InChI Key: GOMKFKYGVDTXQQ-YBEGLDIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole typically involves the reaction between 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and 1-hydroxybenzotriazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require specific temperature and pH settings to optimize yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole involves its interaction with bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . This mechanism is similar to that of other cephalosporin antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of certain antibiotics. Its ability to undergo various chemical reactions and form derivatives with significant biological activities sets it apart from other compounds .

Properties

CAS No.

162856-47-5

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-1-(benzotriazol-1-yl)-2-methoxyiminoethanone

InChI

InChI=1S/C12H10N6O2S/c1-20-16-10(8-6-21-12(13)14-8)11(19)18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10-

InChI Key

GOMKFKYGVDTXQQ-YBEGLDIGSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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